molecular formula C31H33NO4 B11491606 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl 2-methylpropanoate

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl 2-methylpropanoate

Cat. No.: B11491606
M. Wt: 483.6 g/mol
InChI Key: IVAAXOSLJGMVAF-UHFFFAOYSA-N
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Description

4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-ETHOXYPHENYL 2-METHYLPROPANOATE is a complex organic compound with a unique structure. This compound is characterized by its fused ring system and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-ETHOXYPHENYL 2-METHYLPROPANOATE involves multiple steps, typically starting with the preparation of the benzo[a]phenanthridinone core. This can be achieved through a series of condensation reactions involving aromatic amines and aldehydes, followed by cyclization and oxidation steps. The ethoxyphenyl and methylpropanoate groups are introduced in subsequent steps through esterification and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-ETHOXYPHENYL 2-METHYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogen or alkyl groups.

Scientific Research Applications

4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-ETHOXYPHENYL 2-METHYLPROPANOATE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-ETHOXYPHENYL 2-METHYLPROPANOATE involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar fused ring system and exhibit comparable biological activities.

    Imidazole Derivatives: These compounds also contain nitrogen heterocycles and are known for their diverse biological properties.

Uniqueness

What sets 4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-ETHOXYPHENYL 2-METHYLPROPANOATE apart is its specific combination of functional groups and ring systems, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C31H33NO4

Molecular Weight

483.6 g/mol

IUPAC Name

[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl] 2-methylpropanoate

InChI

InChI=1S/C31H33NO4/c1-6-35-26-15-20(12-14-25(26)36-30(34)18(2)3)29-28-22(16-31(4,5)17-24(28)33)27-21-10-8-7-9-19(21)11-13-23(27)32-29/h7-15,18,29,32H,6,16-17H2,1-5H3

InChI Key

IVAAXOSLJGMVAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54)OC(=O)C(C)C

Origin of Product

United States

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